4,5-Dimethoxy-2-{[4-oxo-5-(2-thienylmethylene)-1,3-thiazolidin-2-ylidene]amino}benzoic acid
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Overview
Description
4,5-Dimethoxy-2-{[4-oxo-5-(2-thienylmethylene)-1,3-thiazolidin-2-ylidene]amino}benzoic acid is a complex organic compound with a unique structure that includes methoxy groups, a thiazolidinone ring, and a benzoic acid moiety. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in synthetic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Dimethoxy-2-{[4-oxo-5-(2-thienylmethylene)-1,3-thiazolidin-2-ylidene]amino}benzoic acid typically involves multi-step organic reactionsThe final step involves the coupling of this intermediate with 4,5-dimethoxy-2-aminobenzoic acid under specific reaction conditions, such as the use of a suitable solvent and catalyst .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
4,5-Dimethoxy-2-{[4-oxo-5-(2-thienylmethylene)-1,3-thiazolidin-2-ylidene]amino}benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the thiazolidinone ring or other parts of the molecule.
Substitution: The methoxy groups and other substituents can be replaced with different functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while substitution reactions could introduce new functional groups like halides or amines .
Scientific Research Applications
4,5-Dimethoxy-2-{[4-oxo-5-(2-thienylmethylene)-1,3-thiazolidin-2-ylidene]amino}benzoic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new therapeutic agents.
Mechanism of Action
The mechanism of action of 4,5-Dimethoxy-2-{[4-oxo-5-(2-thienylmethylene)-1,3-thiazolidin-2-ylidene]amino}benzoic acid is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its unique structural features. The thiazolidinone ring and the thienylmethylene group may play crucial roles in binding to these targets and modulating their activity .
Comparison with Similar Compounds
Similar Compounds
4,5-Dimethoxyanthranilic acid: Similar in structure but lacks the thiazolidinone ring and thienylmethylene group.
2,4-Dimethoxybenzoic acid: Shares the dimethoxybenzoic acid moiety but does not have the additional complex substituents.
Uniqueness
The uniqueness of 4,5-Dimethoxy-2-{[4-oxo-5-(2-thienylmethylene)-1,3-thiazolidin-2-ylidene]amino}benzoic acid lies in its combination of functional groups, which confer distinct chemical reactivity and potential biological activities. This makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C17H14N2O5S2 |
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Molecular Weight |
390.4 g/mol |
IUPAC Name |
4,5-dimethoxy-2-[[(5Z)-4-oxo-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-2-ylidene]amino]benzoic acid |
InChI |
InChI=1S/C17H14N2O5S2/c1-23-12-7-10(16(21)22)11(8-13(12)24-2)18-17-19-15(20)14(26-17)6-9-4-3-5-25-9/h3-8H,1-2H3,(H,21,22)(H,18,19,20)/b14-6- |
InChI Key |
JPDYVPVAABNGHS-NSIKDUERSA-N |
Isomeric SMILES |
COC1=C(C=C(C(=C1)C(=O)O)N=C2NC(=O)/C(=C/C3=CC=CS3)/S2)OC |
Canonical SMILES |
COC1=C(C=C(C(=C1)C(=O)O)N=C2NC(=O)C(=CC3=CC=CS3)S2)OC |
Origin of Product |
United States |
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